molecular formula C10H8N2O B7935001 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile

Cat. No.: B7935001
M. Wt: 172.18 g/mol
InChI Key: LCQYKMRKHAINMX-UHFFFAOYSA-N
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Description

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is a chemical compound with a molecular formula of C10H8N2O It features a cyclobutane ring substituted with a pyridin-3-yl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and cyclobutane precursors.

    Cyclization: The cyclobutane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular reaction.

    Functional Group Introduction: The carbonitrile and ketone groups are introduced through subsequent reactions, such as nitrile formation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The pyridin-3-yl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the pyridine group at a different position.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains a similar pyridine group but different functional groups.

Uniqueness

3-Oxo-1-pyridin-3-yl-cyclobutanecarbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-oxo-1-pyridin-3-ylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-10(4-9(13)5-10)8-2-1-3-12-6-8/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQYKMRKHAINMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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